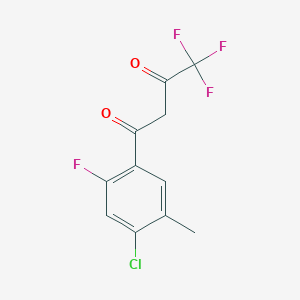

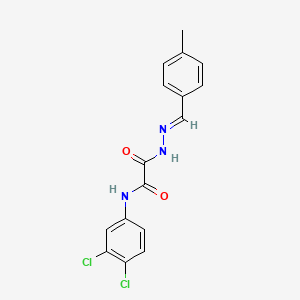

![molecular formula C26H45NO19 B12043721 alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-D-glucosamine](/img/structure/B12043721.png)

alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-D-glucosamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acétyl-D-glucosamine est un oligosaccharide complexe qui joue un rôle important dans divers processus biologiques. Ce composé est un type d’oligosaccharide fucosylé, ce qui signifie qu’il contient du fucose, un sucre désoxyhexose. Les oligosaccharides fucosylés sont connus pour leur implication dans la reconnaissance cellulaire, la signalisation et les réponses immunitaires .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse de l’alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acétyl-D-glucosamine implique généralement des méthodes enzymatiques. Une approche courante consiste à utiliser des enzymes recombinantes alpha-L-fucosidase pour catalyser l’ajout de résidus de fucose à la structure de base de l’oligosaccharide. Par exemple, une nouvelle alpha-L-fucosidase recombinante de Pedobacter sp. a été utilisée pour synthétiser efficacement des composés fucosylés similaires .

Méthodes de production industrielle

La production industrielle de ce composé peut être réalisée par le biais de procédés de fermentation microbienne. Escherichia coli est souvent utilisé comme hôte pour l’expression d’enzymes recombinantes qui facilitent la synthèse d’oligosaccharides fucosylés. Les conditions réactionnelles sont optimisées pour obtenir des rendements élevés et une pureté du produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions

L’alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acétyl-D-glucosamine subit diverses réactions chimiques, notamment l’hydrolyse, l’oxydation et la glycosylation.

Réactifs et conditions courants

Hydrolyse : Catalysée par des enzymes alpha-L-fucosidase, qui clivent les résidus de fucose de l’oligosaccharide.

Oxydation : Peut être réalisée en utilisant des agents oxydants doux pour modifier les groupes fonctionnels sur l’oligosaccharide.

Produits principaux

Les principaux produits formés à partir de ces réactions comprennent divers oligosaccharides fucosylés avec différents groupes fonctionnels et résidus de sucre, qui peuvent avoir des activités biologiques distinctes .

Applications de la recherche scientifique

L’alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acétyl-D-glucosamine a de nombreuses applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les réactions de glycosylation et la synthèse d’oligosaccharides complexes.

Biologie : Joue un rôle dans la reconnaissance cellulaire et la signalisation, ce qui en fait un outil précieux pour étudier les interactions cellulaires.

Médecine : Investigé pour ses applications thérapeutiques potentielles, y compris son rôle dans la modulation immunitaire et comme prébiotique pour promouvoir la santé intestinale.

Industrie : Utilisé dans la production d’aliments fonctionnels et de nutraceutiques en raison de ses propriétés prébiotiques.

Applications De Recherche Scientifique

Alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-D-glucosamine has numerous applications in scientific research:

Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of complex oligosaccharides.

Biology: Plays a role in cell-cell recognition and signaling, making it a valuable tool for studying cellular interactions.

Medicine: Investigated for its potential therapeutic applications, including its role in immune modulation and as a prebiotic to promote gut health.

Industry: Used in the production of functional foods and nutraceuticals due to its prebiotic properties.

Mécanisme D'action

Le mécanisme d’action de l’alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acétyl-D-glucosamine implique son interaction avec des récepteurs et des enzymes spécifiques dans l’organisme. Les résidus de fucose sur l’oligosaccharide peuvent se lier aux lectines et à d’autres protéines de liaison aux glucides, médiant les interactions cellulaires et les voies de signalisation. Ce composé peut également moduler la réponse immunitaire en interagissant avec les cellules immunitaires et en influençant leur activité .

Comparaison Avec Des Composés Similaires

Composés similaires

2’-Fucosyllactose : Un autre oligosaccharide fucosylé présentant des propriétés prébiotiques et de modulation immunitaire similaires.

3’-Fucosyllactose : Un isomère du 2’-fucosyllactose ayant des activités biologiques distinctes.

Lacto-N-fucopentaose : Un oligosaccharide fucosylé plus complexe avec des résidus de sucre supplémentaires.

Unicité

L’alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acétyl-D-glucosamine est unique en raison de sa structure spécifique et de la présence de plusieurs résidus de fucose, qui confèrent des activités biologiques distinctes. Sa capacité à interagir avec un large éventail de récepteurs et d’enzymes en fait un composé polyvalent pour diverses applications .

Propriétés

Formule moléculaire |

C26H45NO19 |

|---|---|

Poids moléculaire |

675.6 g/mol |

Nom IUPAC |

N-[(3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C26H45NO19/c1-6-12(31)15(34)18(37)24(40-6)44-20-10(5-29)42-23(39)11(27-8(3)30)21(20)45-26-22(17(36)14(33)9(4-28)43-26)46-25-19(38)16(35)13(32)7(2)41-25/h6-7,9-26,28-29,31-39H,4-5H2,1-3H3,(H,27,30)/t6-,7-,9+,10+,11+,12+,13+,14-,15+,16+,17-,18-,19-,20+,21+,22+,23?,24-,25-,26-/m0/s1 |

Clé InChI |

OXNGKCPRVRBHPO-VIXGDSECSA-N |

SMILES isomérique |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)C)O)O)O)NC(=O)C)O)CO)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)O)CO)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

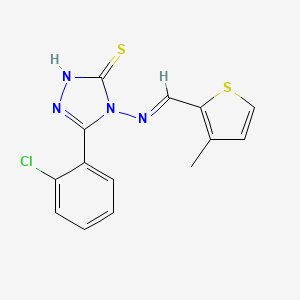

![3,5-dichloro-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B12043650.png)

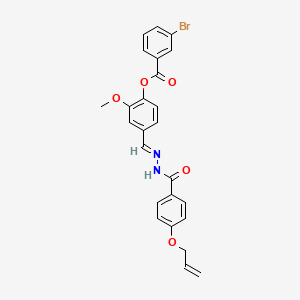

![1-Ethyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12043672.png)

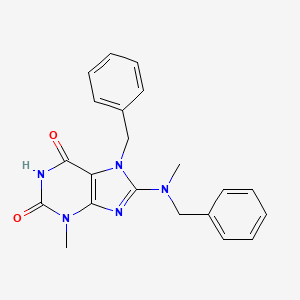

![2-Oxo-2-(p-tolyl)ethyl 8-methyl-2-(4'-methyl-[1,1'-biphenyl]-4-yl)quinoline-4-carboxylate](/img/structure/B12043681.png)

![9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043697.png)